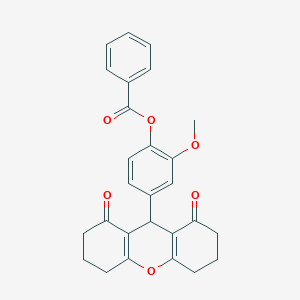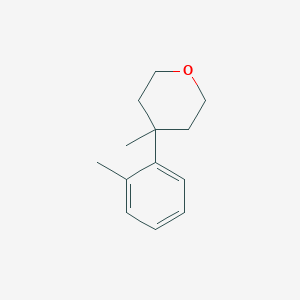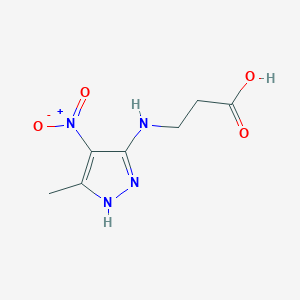![molecular formula C23H16N4O4 B11094028 2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11094028.png)
2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3,5-ジメチル-1-(4-ニトロフェニル)-1H-ピラゾール-4-イル]-1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオンは、ピラゾールとイソキノリンの部分がユニークに組み合わされた複雑な有機化合物です。
合成方法
合成ルートと反応条件
2-[3,5-ジメチル-1-(4-ニトロフェニル)-1H-ピラゾール-4-イル]-1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオンの合成は、一般的に多段階の有機反応を伴います。 一般的な方法の一つは、1-[3,5-ジメチル-1-(4-ニトロフェニル)-1H-ピラゾール-4-イル]エタン-1-オンを調製し、次に様々な試薬で処理して目的の化合物を得る方法です 。 反応条件には、エタノールなどの溶媒やトリエチルアミンなどの触媒の使用が含まれることが多いです .
工業生産方法
この化合物の具体的な工業生産方法は、広く文書化されていませんが、一般的なアプローチは、ラボの合成手順をスケールアップすることです。これには、高収率と高純度を確保するための反応条件の最適化、および潜在的に危険な試薬の取り扱いに関する安全対策の実施が含まれます。
化学反応解析
反応の種類
2-[3,5-ジメチル-1-(4-ニトロフェニル)-1H-ピラゾール-4-イル]-1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この反応により、追加の官能基が導入されたり、既存の官能基が修飾されたりします。
還元: これは、ニトロ基をアミンに還元するために使用できます。
置換: この化合物は、求核置換反応または求電子置換反応に関与できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および目的の置換に応じて様々な求核剤または求電子剤が含まれます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、ニトロ基の還元によってアミン誘導体が生成され、置換反応によって様々な官能基が導入される可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: その誘導体は生物活性を持つ可能性があり、創薬の候補となります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, which is then treated with various reagents to form the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of functional groups.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It could be used in the production of advanced materials with specific properties.
作用機序
2-[3,5-ジメチル-1-(4-ニトロフェニル)-1H-ピラゾール-4-イル]-1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオンがその効果を発揮するメカニズムは完全には解明されていません。 特定の分子標的や経路と相互作用すると考えられており、酵素阻害や受容体結合が関与する可能性があります .
類似の化合物との比較
類似の化合物
1,3,4-チアゾール誘導体: これらの化合物は、いくつかの構造的類似性を共有しており、その抗菌特性について研究されています.
インドール誘導体: 抗ウイルス剤や抗癌剤など、様々な生物活性で知られています.
ユニークさ
2-[3,5-ジメチル-1-(4-ニトロフェニル)-1H-ピラゾール-4-イル]-1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオンを際立たせているのは、ピラゾールとイソキノリンの部分のユニークな組み合わせであり、これは独自の化学的および生物学的特性を付与する可能性があります .
類似化合物との比較
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share some structural similarities and have been studied for their antimicrobial properties.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-benzo[de]isoquinoline-1,3(2H)-dione apart is its unique combination of pyrazole and isoquinoline moieties, which may confer distinct chemical and biological properties .
特性
分子式 |
C23H16N4O4 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC名 |
2-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H16N4O4/c1-13-21(14(2)26(24-13)16-9-11-17(12-10-16)27(30)31)25-22(28)18-7-3-5-15-6-4-8-19(20(15)18)23(25)29/h3-12H,1-2H3 |
InChIキー |
STZGUZLCNMLZJH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide](/img/structure/B11093945.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11093952.png)
![3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one](/img/structure/B11093978.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11093980.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-ethoxybenzohydrazide](/img/structure/B11093989.png)

![Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11094001.png)
![4-nitro-N-{(2Z)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11094002.png)

![Isopropyl {[formyl(methyl)amino]methyl}methylphosphinate](/img/structure/B11094023.png)
![1H-Pyrimido[4,5-d]pyrimidine-2,4-dione, 7-methyl-1-phenyl-5,5-bistrifluoromethyl-5,8-dihydro-](/img/structure/B11094037.png)
![11-(3-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11094039.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11094041.png)

